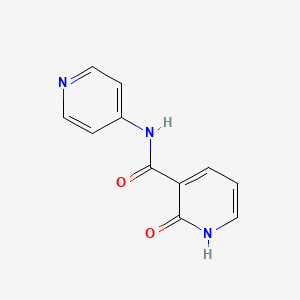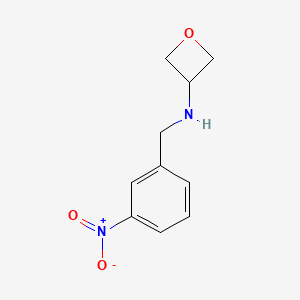![molecular formula C26H20FNO5 B2936959 3-(2H-1,3-benzodioxole-5-carbonyl)-6-ethoxy-1-[(4-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one CAS No. 902624-52-6](/img/structure/B2936959.png)
3-(2H-1,3-benzodioxole-5-carbonyl)-6-ethoxy-1-[(4-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a quinolinone derivative with a benzodioxole moiety. Quinolinones are a class of compounds that have a wide range of biological activities, including anticancer, antibacterial, and antifungal properties . The benzodioxole moiety is a common feature in many bioactive compounds and pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would likely show the fused ring system of the quinolinone, with the benzodioxole moiety attached at the 3-position, and a 4-fluorophenylmethyl group attached at the 1-position .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the carbonyl group and aromatic rings could impact its solubility and reactivity .Aplicaciones Científicas De Investigación
Antimicrobial and Anticonvulsant Activities
A study by Rajasekaran et al. (2013) on novel derivatives of 3-substituted-2-thioxoquinazolin-4(3H)-ones, synthesized via Mannich reaction, revealed antimicrobial and anticonvulsant activities. These compounds showed broad-spectrum activity against Gram-positive and Gram-negative bacteria, and fungi, as well as potent anticonvulsant activity. This suggests that structurally related compounds, including the one of interest, could be explored for similar biomedical applications (Rajasekaran, V. Rajamanickam, & S. Darlinquine, 2013).
Tubulin Polymerization Inhibition
Research by Gastpar et al. (1998) on methoxy-substituted 3-formyl-2-phenylindoles demonstrated inhibition of tubulin polymerization, a mechanism often associated with cytostatic (cancer cell growth inhibition) activity. These findings indicate the potential for structurally similar compounds to act as antitumor agents by disrupting microtubule assembly (Gastpar, M. Goldbrunner, D. Marko, & E. von Angerer, 1998).
Antitumor Agents
A study by Chou et al. (2010) on 2-phenylquinolin-4-ones identified compounds with significant cytotoxic activity against various tumor cell lines, highlighting the potential for quinoline derivatives in cancer treatment. This suggests avenues for research into the anticancer properties of the compound (Li-Chen Chou, Meng-Tung Tsai, et al., 2010).
Nonlinear Optical Properties
The investigation of nonlinear optical properties in compounds by Ruanwas et al. (2010) indicated potential applications in optical limiting, which is significant for developing materials for photonic and optoelectronic devices. Although the study focused on different quinoline derivatives, the insights provide a basis for exploring the optical applications of related compounds (P. Ruanwas, T. Kobkeatthawin, et al., 2010).
Mecanismo De Acción
Propiedades
IUPAC Name |
3-(1,3-benzodioxole-5-carbonyl)-6-ethoxy-1-[(4-fluorophenyl)methyl]quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20FNO5/c1-2-31-19-8-9-22-20(12-19)26(30)21(14-28(22)13-16-3-6-18(27)7-4-16)25(29)17-5-10-23-24(11-17)33-15-32-23/h3-12,14H,2,13,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQMWEZAFTLZGCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC4=C(C=C3)OCO4)CC5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20FNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-benzyl-3-(3-chlorobenzyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2936881.png)
![[3-(2-Ethoxyethyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2936882.png)

![2-(2-Chlorophenoxy)-N-[3-(morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]propanamide](/img/structure/B2936888.png)



![N-(2,3-dihydro-1H-inden-5-yl)-2-{3-[(2-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2936893.png)
![N-[2-(4-fluorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2,2-diphenylacetamide](/img/structure/B2936894.png)
![5-chloro-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)thiophene-2-carboxamide](/img/structure/B2936895.png)

![Methyl 1-isopropyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2936899.png)
